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Compound of Interest

Compound Name: 1,5-Diazacyclooctane

Cat. No.: B3191712

This guide provides a comprehensive analysis of the spectroscopic data for 1,5-
diazacyclooctane (also known as 1,5-diazocane), a key heterocyclic compound with
applications in coordination chemistry and as a building block in organic synthesis. This
document is intended for researchers, scientists, and professionals in drug development who
require a thorough understanding of the structural elucidation of this molecule through nuclear
magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry
(MS).

Introduction to 1,5-Diazacyclooctane

1,5-Diazacyclooctane (CeH14Nz2) is a cyclic diamine with a molecular weight of 114.19 g/mol .
[1][2] Its structure, consisting of an eight-membered ring with two nitrogen atoms at positions 1
and 5, allows for flexible conformations and makes it an interesting ligand in coordination
chemistry.[1] Accurate interpretation of its spectroscopic data is paramount for confirming its
synthesis and for studying its interactions in various chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1,5-
diazacyclooctane, both *H and 3C NMR provide critical information about its chemical
environment.

'H NMR Spectroscopy
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The proton NMR spectrum of 1,5-diazacyclooctane is influenced by the solvent and the
protonation state of the nitrogen atoms. In a non-coordinating solvent, the spectrum is relatively
simple, reflecting the molecule's symmetry.

Experimental Protocol: A solution of 1,5-diazacyclooctane is prepared in a deuterated solvent,
such as chloroform-d (CDCIs) or deuterium oxide (D20), typically at a concentration of 5-10
mg/mL. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or
higher.

Data Interpretation: In D20, the dihydrobromide salt of 1,5-diazacyclooctane exhibits two main
signals:

o Amultiplet at 6 3.36—3.31 ppm, corresponding to the eight protons on the carbons adjacent
to the nitrogen atoms (C1-H, C3-H, C4-H, C6-H).

o Amultiplet at 6 2.22—-2.16 ppm, attributed to the four protons on the carbons at the 2 and 5
positions (C2-H, C5-H).

The signal for the N-H protons is typically broad and may exchange with residual water in the
solvent, often appearing as a broad singlet.

Table 1: *H NMR Data for 1,5-Diazacyclooctane Dihydrobromide in D20

Chemical Shift (d) ppm Multiplicity Assignment
3.36-3.31 m C1-H, C3-H, C4-H, C6-H
2.22-2.16 m C2-H, C5-H

3C NMR Spectroscopy

The 3C NMR spectrum provides information about the carbon framework of the molecule. Due
to the symmetry of 1,5-diazacyclooctane, the number of signals is reduced.

Experimental Protocol: The sample is prepared as described for tH NMR. A proton-decoupled
13C NMR spectrum is typically acquired on a spectrometer operating at 75 MHz or higher.
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Data Interpretation: For the dihydrobromide salt in D20, the spectrum shows two distinct
signals:

e Asignal at & 43.8 ppm, assigned to the four carbons adjacent to the nitrogen atoms (C1, C3,
C4, C6).

e Asignal at & 20.8 ppm, corresponding to the two carbons at positions 2 and 5 (C2, C5).

Table 2: 13C NMR Data for 1,5-Diazacyclooctane Dihydrobromide in D20

Chemical Shift (d) ppm Assignment
43.8 C1, C3,C4, C6
20.8 C2,C5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: The IR spectrum of 1,5-diazacyclooctane can be obtained using a
neat liquid film between salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a
solid. The spectrum is typically recorded in the range of 4000-400 cm1.

Data Interpretation: The key characteristic absorption bands for 1,5-diazacyclooctane are:

» N-H Stretching: A broad band in the region of 3300-3500 cm~1 is characteristic of the N-H
stretching vibrations of the secondary amine groups. The broadening is due to hydrogen
bonding.

o C-H Stretching: Absorptions in the 2850-2960 cm~! region are due to the symmetric and
asymmetric stretching vibrations of the C-H bonds in the methylene groups.

e N-H Bending: A band around 1590-1650 cm~1 can be attributed to the N-H bending vibration.

e C-N Stretching: The C-N stretching vibration typically appears in the 1020-1250 cm~? range.
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Table 3: Characteristic IR Absorption Bands for 1,5-Diazacyclooctane

Wavenumber (cm~?) Vibration Type Functional Group
3300-3500 (broad) Stretch N-H

2850-2960 Stretch C-H (sp3)
1590-1650 Bend N-H

1020-1250 Stretch C-N

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: A dilute solution of 1,5-diazacyclooctane in a suitable volatile solvent is
introduced into the mass spectrometer. Electron ionization (El) is a common method for
generating the mass spectrum.

Data Interpretation:

e Molecular lon Peak (M*): The molecular ion peak is expected at a mass-to-charge ratio (m/z)
of 114, corresponding to the molecular weight of 1,5-diazacyclooctane (CeH14N2%).[1]

o Fragmentation Pattern: The fragmentation of cyclic amines is often initiated by the cleavage
of the C-C bond adjacent to the nitrogen atom (a-cleavage). Common fragments would result
from the loss of alkyl radicals. Due to the presence of two nitrogen atoms, complex
rearrangement and fragmentation pathways can be expected.

Table 4: Expected Mass Spectrometry Data for 1,5-Diazacyclooctane

m/z Interpretation
114 Molecular lon (M*)
<114 Fragment lons
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Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1,5-

diazacyclooctane.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1,5-
diazacyclooctane.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the
identification and structural confirmation of 1,5-diazacyclooctane. A thorough understanding of
the principles behind NMR, IR, and MS, as well as the specific data for this molecule, is
essential for any researcher working with this versatile compound. The provided protocols and
data interpretations serve as a valuable resource for ensuring the identity and purity of 1,5-
diazacyclooctane in research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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